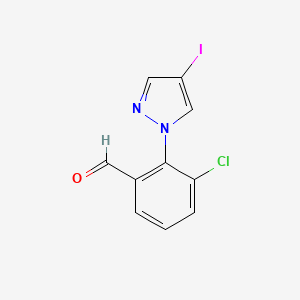![molecular formula C14H5F5O4 B13085504 Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B13085504.png)
Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether linkages. This compound is known for its stability and resistance to degradation, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate typically involves the reaction of perfluorophenyl compounds with benzo[d][1,3]dioxole derivatives. The reaction conditions often require the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols and other reduced products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate: Known for its stability and resistance to degradation.
Perfluorophenyl benzo[d][1,3]dioxole-4-sulfonate: Similar structure but contains a sulfonate group, which imparts different chemical properties.
Perfluorophenyl benzo[d][1,3]dioxole-4-phosphate: Contains a phosphate group, making it more reactive in certain chemical reactions.
Uniqueness
This compound stands out due to its unique combination of stability, resistance to degradation, and versatility in various chemical reactions. These properties make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C14H5F5O4 |
|---|---|
Molecular Weight |
332.18 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1,3-benzodioxole-4-carboxylate |
InChI |
InChI=1S/C14H5F5O4/c15-7-8(16)10(18)13(11(19)9(7)17)23-14(20)5-2-1-3-6-12(5)22-4-21-6/h1-3H,4H2 |
InChI Key |
ZAGUJESFEQAIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13085429.png)






![Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13085469.png)
![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)




![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13085511.png)
